molecular formula C17H17NO5S B8356714 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid

Cat. No.: B8356714
M. Wt: 347.4 g/mol
InChI Key: CDGTXPQHFRZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound with a complex structure that includes a nitrophenylthio group, an isopropyl group, and a methyl group attached to a salicylic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Thioether Formation: The reaction of a nitrophenyl compound with a thiol to form a thioether linkage.

    Salicylic Acid Derivatization:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and thioether formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The isopropyl and methyl groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar sulfur-containing groups.

    Thiazole Derivatives: Compounds with a thiazole ring structure.

    Indole Derivatives: Compounds with an indole nucleus.

Uniqueness

2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

2-hydroxy-6-methyl-5-(4-nitrophenyl)sulfanyl-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C17H17NO5S/c1-9(2)13-8-14(10(3)15(16(13)19)17(20)21)24-12-6-4-11(5-7-12)18(22)23/h4-9,19H,1-3H3,(H,20,21)

InChI Key

CDGTXPQHFRZVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)O)O)C(C)C)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Those of the starting materials which are 5-arylthiosalicylic acids may be prepared using a similar procedure to that described for 5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid in Example 2, except that pyridine is replaced by 2,6-lutidine in the preparation of the arylsulphenyl chloride. Thus there are obtained 5-(4-nitrophenylthio)-3-isopropyl-6-methylsalicylic acid, m.p. 177°-179° C. and 5-(4-nitrophenylthio)-3-t-butylsalicylic acid, m.p. 184°-185° C., from the reaction of 4-nitrophenylsulphenyl chloride with 3-isopropyl-6-methylsalicylic acid and 3-t-butylsalicylic acid respectively.
[Compound]
Name
5-arylthiosalicylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-nitrophenylthio)-3-t-butyl-6-methylsalicylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
arylsulphenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.